Nonacosadiene

Description

Properties

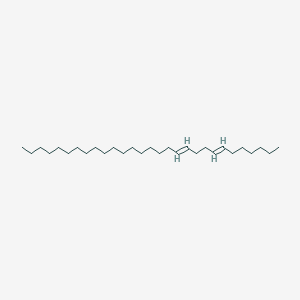

Molecular Formula |

C29H56 |

|---|---|

Molecular Weight |

404.8 g/mol |

IUPAC Name |

(7E,11E)-nonacosa-7,11-diene |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13+,23-21+ |

InChI Key |

KWUWRILZYFCPRI-IDQXUSCUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Discovery of (Z,Z)-7,11-Nonacosadiene as an Insect Pheromone

Audience: Researchers, scientists, and drug development professionals. Core Focus: A comprehensive overview of the discovery, biosynthesis, and signaling of (Z,Z)-7,11-nonacosadiene, a key cuticular hydrocarbon pheromone in Drosophila melanogaster.

Introduction

Insect pheromones are chemical signals that mediate intraspecific communication, profoundly influencing behaviors such as mating, aggregation, and alarm signaling.[1][2] Among the vast diversity of these semiochemicals, cuticular hydrocarbons (CHCs) represent a critical class of non-volatile or contact pheromones.[2][3] This guide focuses on (Z,Z)-7,11-nonacosadiene (hereafter referred to as 7,11-ND), a diene CHC identified as a potent female-specific aphrodisiac in the model organism Drosophila melanogaster.[2] The discovery and characterization of 7,11-ND have provided significant insights into the chemical ecology, neurobiology, and evolution of insect communication. This document details the experimental methodologies, quantitative data, and biological pathways associated with this important pheromone.

Discovery and Identification

The identification of insect pheromones is a multi-step process that combines chemical analysis with behavioral and electrophysiological assays. The general workflow involves extracting volatile or surface compounds from the insect, separating and identifying the active components, and confirming their biological activity through bioassays.

Experimental Protocols

2.1.1 Pheromone Extraction

The primary challenge in pheromone discovery is obtaining a sufficient quantity of the pure substance for analysis, as they are often produced in minute amounts. Two common methods are employed:

-

Solvent Extraction: This technique is used to collect CHCs like 7,11-ND.

-

Sample Preparation: Anesthetize insects (e.g., D. melanogaster females) by cooling.

-

Extraction: Immerse whole insects or specific body parts (e.g., cuticle) in a high-purity non-polar solvent like hexane for a short duration (e.g., 5-10 minutes) to dissolve surface lipids.

-

Concentration: Remove the insects and concentrate the resulting extract under a gentle stream of nitrogen gas to a final volume suitable for analysis (e.g., 20-50 µL).

-

Storage: Store the extract at -20°C or lower in a sealed glass vial to prevent degradation and contamination.

-

-

Headspace Volatile Collection (Aeration): While less common for non-volatile CHCs, this method is crucial for volatile pheromones. It involves passing purified air over living, calling insects and trapping the emitted volatiles on a porous adsorbent material (e.g., Porapak Q). The trapped compounds are then eluted with a solvent for analysis.

2.1.2 Chemical Analysis and Identification

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique links the separating power of gas chromatography with the sensitivity of an insect's antenna.

-

Setup: The effluent from the GC column is split into two streams. One goes to a standard GC detector (e.g., Flame Ionization Detector, FID), and the other is directed over a prepared insect antenna.

-

Detection: As compounds elute from the column, the antenna will generate a measurable electrical potential (depolarization) in response to biologically active compounds.

-

Analysis: By aligning the FID chromatogram with the EAD recording, researchers can pinpoint which specific chemical peaks are detected by the insect.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for structural elucidation.

-

Separation: The complex pheromone extract is injected into the GC, which separates the individual components.

-

Identification: Each separated component is then passed into a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identifying the molecule.

-

Confirmation: The structure is ultimately confirmed by comparing the mass spectrum and GC retention time of the natural product with those of a chemically synthesized standard.

-

2.1.3 Behavioral Assays

Behavioral assays are essential to confirm the function of an identified compound. For a sex pheromone like 7,11-ND, a typical courtship assay involves:

-

Stimulus Preparation: Synthesized 7,11-ND is applied to a decoy object (e.g., a dead fly or a glass bead).

-

Observation: A male fly is introduced into an arena with the decoy.

-

Quantification: Researchers record and quantify specific courtship behaviors, such as wing vibration, tapping, and copulation attempts, directed towards the pheromone-treated decoy versus a solvent-only control.

Visualization of Experimental Workflow

Caption: Workflow for insect pheromone discovery and identification.

Quantitative Data Presentation

Quantitative analysis is crucial for understanding the composition of the pheromone blend and its biological activity.

Table 1: Cuticular Hydrocarbon Profile of Drosophila melanogaster

This table summarizes the relative abundance of key CHCs on male and female flies, highlighting the female-specific nature of 7,11-ND.

| Compound | Chemical Formula | Predominant in | Relative Abundance (Female) | Relative Abundance (Male) | Function |

| (Z)-7-Tricosene | C₂₃H₄₆ | Male | Low | High | Anti-aphrodisiac |

| (Z,Z)-7,11-Heptacosadiene | C₂₇H₅₂ | Female | High | Low | Aphrodisiac |

| (Z,Z)-7,11-Nonacosadiene | C₂₉H₅₆ | Female | High | Low | Aphrodisiac |

Table 2: Representative Dose-Response Data from Electroantennography (EAG)

This table illustrates a typical dose-response relationship, showing how antennal response increases with pheromone concentration. (Note: Values are representative examples based on typical pheromone EAG studies).

| Stimulus Dose (µg) | Mean EAG Response (mV) ± SE |

| 0.01 (Control) | 0.1 ± 0.02 |

| 0.1 | 0.4 ± 0.05 |

| 1 | 0.9 ± 0.08 |

| 10 | 1.5 ± 0.12 |

| 100 | 1.6 ± 0.11 |

Table 3: Summary of Behavioral Responses to 7,11-ND

This table quantifies the impact of 7,11-ND on male D. melanogaster courtship behavior.

| Experimental Condition | Courtship Index (CI)¹ | Latency to Courtship (s) |

| Decoy + Solvent (Control) | Low (<0.1) | >120 |

| Decoy + 7,11-ND (100 ng) | High (>0.8) | <10 |

| Genetically Ablated Pheromone Production (Female) | Low (<0.2) | >90 |

¹ Courtship Index (CI) is the fraction of time the male spends performing courtship behaviors during the observation period.

Biosynthesis of 7,11-Nonacosadiene

Insect pheromones are typically synthesized from common metabolic precursors, such as fatty acids. In Drosophila, CHCs are produced in specialized abdominal cells called oenocytes.

The biosynthesis of 7,11-ND originates from common saturated fatty acids. The pathway involves a series of enzymatic steps, including desaturation to introduce double bonds at specific positions and elongation to achieve the correct chain length. The final step is often a decarboxylation to convert the fatty acid into a hydrocarbon. The production of these pheromones is under tight hormonal control, with hormones like ecdysteroids playing a crucial regulatory role.

Visualization of Biosynthetic Pathway

Caption: Generalized biosynthetic pathway for 7,11-Nonacosadiene.

Olfactory Perception and Signal Transduction

The detection of pheromones is a highly sensitive and specific process mediated by the olfactory system. In insects, this occurs in specialized sensory hairs called sensilla, located primarily on the antennae.

-

Binding and Transport: Non-volatile CHCs like 7,11-ND are detected upon contact. It is believed that pheromone-binding proteins (PBPs) may facilitate the transfer of the lipophilic pheromone molecule to the receptor.

-

Receptor Activation: The pheromone binds to a specific Pheromone Receptor (PR), which is a type of Olfactory Receptor (OR). This PR is typically expressed in the dendrites of an Olfactory Sensory Neuron (OSN). The PR forms a heterodimeric complex with a highly conserved co-receptor known as Orco.

-

Signal Transduction: The binding of the pheromone to the PR-Orco complex opens a non-selective cation channel, leading to an influx of ions (e.g., Na⁺, Ca²⁺) into the neuron. This depolarizes the neuronal membrane, generating an electrical signal.

-

Neural Processing: The electrical signal propagates as action potentials along the axon of the OSN to the primary olfactory center of the insect brain, the antennal lobe, where the information is processed, leading to a behavioral response.

Visualization of Signaling Pathway

Caption: Pheromone signal transduction pathway in an olfactory neuron.

Conclusion

The identification of (Z,Z)-7,11-nonacosadiene as a key aphrodisiac pheromone in Drosophila melanogaster exemplifies the standard paradigm of modern chemical ecology research. Through a combination of precise analytical chemistry, electrophysiology, and behavioral science, researchers have elucidated its structure, function, biosynthesis, and mode of perception. This knowledge not only deepens our understanding of insect communication but also provides a foundation for developing novel, species-specific pest management strategies that can manipulate insect behavior by disrupting these vital chemical communication channels. The methodologies and pathways described herein serve as a technical guide for professionals engaged in pheromone research and the development of semiochemical-based technologies.

References

- 1. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid Hormone Signaling Is Essential for Pheromone Production and Oenocyte Survival | PLOS Genetics [journals.plos.org]

- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Nonacosadiene Isomers

A comprehensive exploration of the structural diversity, physicochemical properties, and analytical methodologies for Nonacosadiene isomers.

Introduction

Nonacosadienes are aliphatic hydrocarbons characterized by a 29-carbon chain containing two double bonds.[1] The location of these double bonds along the carbon chain, coupled with the potential for cis/trans (E/Z) isomerism at each double bond, gives rise to a vast number of possible isomers, each with potentially unique chemical and physical properties. While the fully saturated parent compound, nonacosane, is a known component of various essential oils and insect pheromones, specific research into the properties and biological activities of individual this compound isomers is limited.[2][3] This guide provides a foundational understanding of their structure and predicted properties based on general principles of organic chemistry and data from related long-chain hydrocarbons.

Chemical Structure and Isomerism

The general molecular formula for a this compound is C29H56. The structural isomerism is determined by the positions of the two double bonds. For example, nonacosa-1,28-diene and nonacosa-10,15-diene are positional isomers. Furthermore, each double bond can exist in either a cis (Z) or trans (E) configuration, leading to geometric isomerism.[4] The stereochemistry of these isomers can significantly influence their biological activity.[5]

Physicochemical Properties

Table 1: Physicochemical Properties of Nonacosane (C29H60)

| Property | Value | Source |

| Molar Mass | 408.8 g/mol | |

| Appearance | White, opaque, waxy crystals | |

| Melting Point | 62 to 66 °C | |

| Boiling Point | 440.9 °C | |

| Density | 0.8083 g/cm³ | |

| Water Solubility | Insoluble | |

| log P (Octanol/Water Partition Coefficient) | 15.482 |

The presence of double bonds in this compound isomers will lower the melting and boiling points compared to nonacosane due to the introduction of rigidity and altered packing efficiency in the solid state. The solubility in nonpolar organic solvents is expected to be high, while solubility in water will remain negligible.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific this compound isomers are not extensively documented. However, established methods for the analysis of long-chain hydrocarbons can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound isomers.

A general protocol would involve:

-

Sample Preparation: Extraction of the isomers from their matrix using a nonpolar solvent such as hexane.

-

Gas Chromatography: Separation of the isomers on a nonpolar capillary column (e.g., DB-5MS). The oven temperature program would need to be optimized to achieve separation of the various isomers.

-

Mass Spectrometry: Ionization of the separated isomers (typically by electron ionization) and analysis of the resulting fragmentation patterns to aid in identification.

The workflow for such an analysis is depicted below.

Caption: A typical experimental workflow for the GC-MS analysis of hydrocarbon isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules, including the determination of double bond positions and stereochemistry in this compound isomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (protons on the double bonds) would provide information about the substitution pattern and geometry (cis/trans) of the double bonds.

-

¹³C NMR: The chemical shifts of the sp² hybridized carbons would confirm the presence and location of the double bonds within the long alkyl chain.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activities and associated signaling pathways of this compound isomers. However, it is known that other long-chain unsaturated hydrocarbons can play roles in chemical communication between insects. The structural similarity of this compound isomers to these semiochemicals suggests they could have roles in insect behavior.

In the broader context of natural products, many compounds with long aliphatic chains exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. Future research may reveal that specific this compound isomers also interact with these or other cellular signaling cascades.

The logical relationship for investigating the biological activity of a novel compound is outlined in the following diagram.

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

The study of this compound isomers is a nascent field with significant potential for discovery. While direct experimental data is currently scarce, this guide provides a framework for understanding their fundamental chemical structures and properties based on established chemical principles. The outlined experimental protocols, adapted from related compounds, offer a starting point for researchers interested in isolating, identifying, and characterizing these intriguing molecules. Future research is needed to unlock the specific properties and potential biological activities of the vast array of this compound isomers.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. Nonacosane - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Nonancosane (FDB006240) - FooDB [foodb.ca]

- 4. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. researchgate.net [researchgate.net]

The Role of (Z,Z)-7,11-Nonacosadiene in Drosophila Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(Z,Z)-7,11-Nonacosadiene (7,11-ND) is a key long-chain polyunsaturated cuticular hydrocarbon (CHC) that plays a pivotal role in the chemical communication system of Drosophila melanogaster. This female-specific sex pheromone is a critical signaling molecule that influences male courtship behavior, contributing significantly to species recognition and reproductive isolation. This technical guide provides an in-depth analysis of the function, perception, and experimental investigation of 7,11-ND in Drosophila.

Core Function in Chemical Communication

(Z,Z)-7,11-Nonacosadiene is one of the major CHCs found on the cuticle of female D. melanogaster, alongside the more abundant (Z,Z)-7,11-heptacosadiene (7,11-HD).[1] These dienes are largely absent in males, creating a distinct, sexually dimorphic chemical profile. The primary role of 7,11-ND is to act as a contact pheromone that stimulates male courtship behavior.[1] While 7,11-HD is considered a more potent aphrodisiac, 7,11-ND acts as a moderate attractant and contributes to the overall pheromonal bouquet that signals female identity and receptivity to conspecific males.[2]

Beyond stimulating courtship in D. melanogaster males, these female-specific dienes also serve as a crucial mechanism for reproductive isolation between closely related species. For instance, 7,11-ND and 7,11-HD act as anti-aphrodisiacs to males of the sibling species D. simulans, actively repelling them and preventing interspecific mating attempts. The absence of these dienes on D. melanogaster females leads to increased courtship from D. simulans males, highlighting their importance in maintaining species boundaries.

Quantitative Analysis of Behavioral Effects

The impact of 7,11-ND and related pheromones on Drosophila courtship is quantified through various behavioral assays. The Courtship Index (CI), which represents the percentage of time a male spends performing courtship behaviors, is a primary metric.

| Pheromone Profile of Target Fly | Interacting Male Species | Observed Effect on Male Courtship | Representative Courtship Index (CI) | Reference |

| Wild-type D. melanogaster female (produces 7,11-HD and 7,11-ND) | D. melanogaster | Strong stimulation of courtship | ~0.6-0.8 | |

| D. melanogaster female lacking 7,11-dienes | D. melanogaster | Reduced courtship | Lower than wild-type | |

| Wild-type D. melanogaster female | D. simulans | Strong inhibition of courtship | Significantly reduced | |

| D. melanogaster female lacking 7,11-dienes | D. simulans | Increased courtship (loss of inhibition) | Vigorously courted | |

| Oenocyte-less female (lacking CHCs) perfumed with 7,11-HD | D. melanogaster | Stimulation of courtship | Increased compared to unperfumed |

Signaling Pathway and Neural Circuits

The perception of the low-volatility pheromone 7,11-ND is mediated by the gustatory system. When a male fly taps a female with his forelegs, chemosensory neurons housed in gustatory bristles come into contact with the female's cuticular hydrocarbons.

Recent research has identified a receptor complex responsible for detecting 7,11-dienes. This receptor is a heteromeric channel composed of members of the Pickpocket (ppk) family of degenerin/epithelial sodium channels, specifically ppk23, ppk25, and ppk29 . These proteins are co-expressed in a subset of gustatory receptor neurons (GRNs) located on the male's forelegs.

Upon detection of 7,11-ND and 7,11-HD, these GRNs are activated and transmit signals to the subesophageal zone (SEZ) and the ventral nerve cord (VNC) in the fly's central nervous system. This sensory information is then relayed to higher brain centers, ultimately leading to the activation of P1 neurons . P1 neurons are a cluster of male-specific, fruitless-expressing command neurons that are essential for initiating and sustaining courtship behavior. The activation of this neural circuit, from the peripheral ppk-expressing neurons to the central P1 neurons, translates the chemical perception of the female pheromone into the complex motor patterns of the male's courtship ritual.

Experimental Protocols

Cuticular Hydrocarbon (CHC) Extraction and Analysis

This protocol outlines the standard method for extracting and analyzing CHCs from Drosophila.

-

Sample Preparation: Individual flies are flash-frozen in liquid nitrogen or euthanized by freezing at -20°C.

-

Extraction: The frozen fly is submerged in a glass vial containing a non-polar solvent, typically 200-500 µL of n-hexane. An internal standard (e.g., a known amount of an n-alkane not present in the fly) can be added for quantification. The extraction proceeds for a standardized duration, usually around 10 minutes, with gentle agitation. It is crucial to avoid excessively long extraction times to prevent the co-extraction of internal lipids.

-

Sample Concentration: The solvent containing the extracted CHCs is transferred to a clean vial. The solvent is then evaporated under a gentle stream of nitrogen gas to concentrate the sample. The residue is reconstituted in a small, precise volume of fresh hexane.

-

GC-MS Analysis: The concentrated extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the different CHC components. A representative program starts at a lower temperature (e.g., 150°C) and ramps up to a higher temperature (e.g., 320°C).

-

Detection: The mass spectrometer identifies the compounds based on their mass spectra and fragmentation patterns.

-

References

The Occurrence and Analysis of Nonacosadiene in Insects: A Technical Guide

Abstract

Nonacosadiene, a significant long-chain unsaturated cuticular hydrocarbon (CHC), is integral to the chemical ecology of numerous insect species. It primarily functions as a semiochemical, playing a crucial role in intraspecific communication, including mate recognition and aggregation. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound in insects. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its quantitative prevalence across various insect orders. Furthermore, the biosynthetic pathway leading to the formation of this compound is elucidated and visualized. This document serves as an in-depth resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies targeting insect chemical communication.

Natural Sources and Occurrence of this compound in Insects

This compound is a prevalent component of the complex mixture of lipids that form the cuticular hydrocarbon layer on the epicuticle of insects. This waxy layer is essential for preventing desiccation and protecting against environmental stressors.[1] Beyond this protective role, CHCs, including this compound and its isomers, are vital for chemical communication.[1] They act as pheromones, which are chemical signals that carry information between individuals of the same species, influencing behaviors such as mating, aggregation, and nestmate recognition.[1][2]

The specific isomers of this compound and their relative abundance can vary significantly between species, sexes, and even different castes within social insect colonies, contributing to the specificity of the chemical signal. For instance, in many ant species, the CHC profile, which can include various this compound isomers, serves as a "chemical signature" for nestmate recognition.[3] In Drosophila melanogaster, (Z,Z)-7,11-nonacosadiene is a known female-produced sex pheromone that plays a role in courtship. The occurrence of this compound has been documented across several major insect orders, highlighting its widespread importance in insect biology.

Data Presentation: Quantitative Occurrence of this compound

The following table summarizes the relative abundance of this compound in the cuticular hydrocarbon profiles of various insect species as reported in the literature. This data is primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Order | Family | Species | Sex/Caste | This compound Isomer(s) | Relative Abundance (%) | Reference |

| Hymenoptera | Formicidae | Camponotus japonicus | Worker | (Z)-9-Nonacosadiene | Present (qualitative) | |

| Hymenoptera | Apidae | Melipona marginata | Forager Worker | This compound-1, this compound-2 | ~1-2% (each isomer) | |

| Hymenoptera | Apidae | Melipona beecheii | Worker | Not Specified | Present (qualitative) | |

| Hymenoptera | Apidae | Nannotrigona perilampoides | Worker | Not Specified | Present (qualitative) | |

| Diptera | Drosophilidae | Drosophila melanogaster | Female | (Z,Z)-7,11-Nonacosadiene | Major component | |

| Coleoptera | Curculionidae | Gonipterus cinnamomeus | Not Specified | Not Specified | 0.06 ± 0.02 | |

| Coleoptera | Curculionidae | Gonipterus sp. n. 2 | Not Specified | Not Specified | 0.05 | |

| Coleoptera | Curculionidae | Oxyops fasciculatus | Not Specified | Not Specified | 0.06 ± 0.03 | |

| Coleoptera | Curculionidae | Bryachus squamicollis | Not Specified | Not Specified | 0.03 ± 0.02 |

Note: The relative abundance can vary based on factors such as age, diet, and geographic location. The data presented here is for comparative purposes.

Experimental Protocols

The identification and quantification of this compound in insects rely on precise and validated analytical techniques. The following protocols detail the standard methods for the extraction and analysis of insect cuticular hydrocarbons.

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons

This is the most common and robust method for obtaining a comprehensive CHC profile. It typically requires sacrificing the insect.

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

Non-polar solvents: n-hexane or pentane (analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

A gentle stream of nitrogen gas

Procedure:

-

Sample Preparation: Euthanize the insect by freezing at -20°C for at least 2 hours. Allow the insect to return to room temperature before extraction to prevent condensation.

-

Extraction: Place a single insect (or a pooled sample for smaller insects) into a clean glass vial. Add a known volume of a non-polar solvent (e.g., 200-500 µL of n-hexane) to fully submerge the insect. For quantitative analysis, a known amount of an internal standard (e.g., n-octadecane) can be added to the solvent.

-

Incubation: Incubate the vial for a specific duration, typically ranging from 5 to 10 minutes. Agitation, such as vortexing for 1-2 minutes, can facilitate the extraction process. It is important to note that longer extraction times can lead to the co-extraction of internal lipids, which may contaminate the CHC profile.

-

Sample Recovery: Carefully remove the insect from the vial.

-

Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas. Avoid complete dryness to prevent the loss of more volatile CHCs.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of fresh solvent (e.g., 50 µL of hexane) before transferring it to a GC-MS vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a CHC mixture.

Typical GC-MS Parameters:

-

Injection Mode: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 290-300°C.

-

Capillary Column: A non-polar column, such as a DB-5 (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is frequently employed.

-

Oven Temperature Program: A typical temperature program starts at an initial temperature of 150°C, which is then ramped up to 320°C at a rate of 5°C per minute.

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550. The MS detector temperature is often set around 325°C.

Data Analysis: The identification of this compound and its isomers is based on their retention times and mass spectra, which are compared to those of authentic standards and libraries such as the NIST library. Quantification is typically performed by integrating the peak area of the compound of interest and comparing it to the peak area of the internal standard.

Biosynthesis of this compound in Insects

The biosynthesis of this compound is an extension of the fatty acid synthesis pathway, occurring primarily in specialized cells called oenocytes. The process involves a series of enzymatic steps that elongate and modify fatty acid precursors.

The general pathway begins with acetyl-CoA and involves the following key stages:

-

Fatty Acid Synthesis: Fatty acid synthase (FAS) enzymes catalyze the synthesis of long-chain fatty acids (LCFAs), typically with 16 or 18 carbon atoms.

-

Elongation: A series of elongase enzymes further extend the LCFAs to very-long-chain fatty acids (VLCFAs).

-

Desaturation: Desaturase enzymes introduce double bonds at specific positions along the carbon chain, leading to the formation of unsaturated fatty acids. The production of dienes like this compound involves multiple desaturation steps.

-

Reduction: The very-long-chain acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the long-chain aldehyde to produce the final hydrocarbon, which is one carbon shorter than the aldehyde precursor.

// Nodes AcetylCoA [label="Acetyl-CoA"]; MalonylCoA [label="Malonyl-CoA"]; LCFA [label="Long-Chain Fatty Acid (LCFA)\n(e.g., C16, C18)"]; VLCFA_precursor [label="Very-Long-Chain Acyl-CoA"]; Unsaturated_VLCFA [label="Unsaturated VLCFA-CoA"]; Diene_VLCFA [label="Diene VLCFA-CoA"]; Aldehyde [label="Very-Long-Chain Aldehyde"]; this compound [label="this compound (C29:2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> MalonylCoA [label="ACC"]; MalonylCoA -> LCFA [label="Fatty Acid Synthase (FAS)"]; LCFA -> VLCFA_precursor [label="Elongases"]; VLCFA_precursor -> Unsaturated_VLCFA [label="Desaturase"]; Unsaturated_VLCFA -> Diene_VLCFA [label="Desaturase"]; Diene_VLCFA -> Aldehyde [label="Fatty Acyl-CoA Reductase (FAR)"]; Aldehyde -> this compound [label="CYP4G (Oxidative Decarbonylase)"];

// Invisible nodes for layout {rank=same; AcetylCoA; MalonylCoA;} {rank=same; LCFA; VLCFA_precursor;} {rank=same; Unsaturated_VLCFA; Diene_VLCFA;} {rank=same; Aldehyde; this compound;} } caption: Biosynthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the extraction, analysis, and identification of this compound from insect samples.

// Nodes Insect_Sample [label="Insect Sample Collection\n(e.g., individual or pooled)"]; Extraction [label="Solvent Extraction\n(e.g., Hexane)"]; Concentration [label="Solvent Evaporation\n(under Nitrogen stream)"]; Reconstitution [label="Reconstitution in Solvent"]; GCMS_Analysis [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing\n(Chromatogram Analysis)"]; Identification [label="Compound Identification\n(Mass Spectra & Retention Time)"]; Quantification [label="Quantification\n(Internal Standard Method)"]; Result [label="Result: this compound Profile", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Insect_Sample -> Extraction; Extraction -> Concentration; Concentration -> Reconstitution; Reconstitution -> GCMS_Analysis; GCMS_Analysis -> Data_Processing; Data_Processing -> Identification; Data_Processing -> Quantification; Identification -> Result; Quantification -> Result; } caption: Workflow for this compound Analysis.

Conclusion

This compound is a functionally significant cuticular hydrocarbon in a diverse range of insect species, primarily mediating chemical communication. Its identification and quantification are crucial for understanding insect behavior, ecology, and evolution. The standardized protocols for solvent extraction and GC-MS analysis detailed in this guide provide a robust framework for researchers. Furthermore, the elucidation of its biosynthetic pathway offers potential targets for the development of innovative and species-specific pest management strategies that disrupt chemical communication. Continued research into the quantitative variation of this compound across a broader range of insect taxa will further enhance our understanding of its ecological roles.

References

- 1. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genetic basis of female pheromone differences between Drosophila melanogaster and D. simulans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nonacosadiene in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosadiene, a long-chain unsaturated hydrocarbon, plays a pivotal role in the chemical ecology of numerous insect species. As a component of cuticular hydrocarbons (CHCs), it is integral to a variety of biological functions, ranging from preventing desiccation to mediating complex chemical communication. This technical guide provides an in-depth exploration of the role of this compound, with a particular focus on its function as a semiochemical that influences insect behavior, including species recognition and mating. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers in chemical ecology, entomology, and related fields.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the quantitative data regarding the presence and behavioral effects of this compound, primarily focusing on (Z,Z)-7,11-nonacosadiene (7,11-ND) in Drosophila melanogaster, a key model organism in which this compound has been studied.

| Table 1: Abundance of 7,11-Nonacosadiene in Drosophila melanogaster | |

| Sex | Relative Abundance (% of total CHCs) |

| Female | Present, but quantitative data on absolute amounts per fly is not consistently reported. It is a major component of the female CHC profile.[1][2] |

| Male | Generally absent or present in trace amounts.[2] |

| Table 2: Behavioral Effects of this compound on Drosophila melanogaster Males | |

| Behavioral Assay | Effect of (Z,Z)-7,11-Nonacosadiene |

| Courtship Index | 7,11-ND is a moderate attractant for D. melanogaster males and induces wing vibration, a key element of courtship.[2] However, specific dose-response data for courtship index is not readily available in the reviewed literature. |

| Mating Success | The presence of 7,11-ND, as part of the female CHC profile, contributes to species recognition and successful mating.[2] Quantitative data on how varying levels of synthetic 7,11-ND directly impact mating success rates is limited. |

| Interspecific Interactions | Acts as an anti-aphrodisiac to heterospecific males, contributing to reproductive isolation between closely related species like D. melanogaster and D. simulans. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline key experimental protocols for the study of this compound and other insect cuticular hydrocarbons.

Protocol 1: Extraction and Absolute Quantification of Cuticular Hydrocarbons

This protocol details the solvent extraction of CHCs from insects and their absolute quantification using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Materials:

-

Insects (e.g., Drosophila melanogaster)

-

n-Hexane (analytical grade)

-

Internal standard (e.g., n-docosane (C22) or other appropriate alkane not present in the insect's CHC profile) at a known concentration (e.g., 10 ng/µL)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Nitrogen gas stream evaporator

-

GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a precise volume of the internal standard solution in hexane (e.g., 50 µL of 10 ng/µL n-docosane).

-

Add an additional known volume of hexane to ensure the insect is fully submerged (e.g., 150 µL).

-

-

Extraction:

-

Gently agitate the vial for 10 minutes at room temperature to extract the CHCs.

-

Carefully transfer the hexane extract to a new clean vial, leaving the insect behind.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 20 µL).

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into the GC-MS.

-

GC Conditions (example):

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature 150°C for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

-

Quantification:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for both the analyte (this compound) and the internal standard.

-

Calculate the absolute amount of this compound using the following formula:

-

Amount of Analyte = (Area of Analyte / Area of Internal Standard) * Amount of Internal Standard

-

-

Protocol 2: Drosophila melanogaster Courtship Assay

This assay is used to quantify the effect of chemical cues, such as synthetic this compound, on male courtship behavior.

Materials:

-

Virgin male and female Drosophila melanogaster (3-5 days old)

-

Courtship chambers (small, transparent chambers)

-

Synthetic (Z,Z)-7,11-nonacosadiene

-

Solvent for dissolving the pheromone (e.g., hexane)

-

Decapitated virgin female flies (as a standardized visual target)

-

Video recording equipment

-

Dissecting microscope

Procedure:

-

Fly Preparation:

-

Collect virgin males and females within 8 hours of eclosion and age them individually (males) or in small groups (females) for 3-5 days.

-

On the day of the experiment, decapitate virgin females to provide a standardized, immobile target for the male.

-

-

Pheromone Application:

-

Prepare serial dilutions of synthetic 7,11-nonacosadiene in hexane.

-

Apply a small, known amount of the pheromone solution (or hexane as a control) to the abdomen of the decapitated female. Allow the solvent to evaporate completely.

-

-

Behavioral Observation:

-

Introduce a single male fly into a courtship chamber.

-

After a brief acclimation period (e.g., 1 minute), introduce the pheromone-perfumed decapitated female.

-

Record the male's behavior for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Observe the recordings and score the duration of specific courtship behaviors, including:

-

Orientation: Male orients towards the female.

-

Tapping: Male taps the female with his foreleg.

-

Wing Vibration (Song): Male extends and vibrates one wing.

-

Licking: Male licks the female's genitalia.

-

Attempted Copulation: Male curls his abdomen and attempts to copulate.

-

-

Calculate the Courtship Index (CI) as the percentage of the observation time the male spends engaged in any of these courtship behaviors.

-

Compare the CI between different concentrations of this compound and the control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound and its role in insect chemical ecology.

Proposed Signaling Pathway for this compound Perception

The precise signaling pathway for this compound detection is not yet fully elucidated. However, based on the known roles of gustatory receptors (GRs) and Pickpocket (PPK) ion channels in detecting other cuticular hydrocarbons in Drosophila, a plausible model can be proposed. Non-volatile CHCs are thought to be detected by gustatory receptor neurons (GRNs) located in the insect's legs and proboscis. The PPK family of ion channels, specifically PPK23, PPK25, and PPK29, have been implicated as receptors for the female aphrodisiac pheromone 7,11-heptacosadiene. It is hypothesized that these or similar receptors form a heteromeric channel that detects long-chain dienes like this compound.

Alternatively, some chemosensory signaling in insects is mediated by G-protein coupled receptors (GPCRs). In such a pathway, ligand binding activates a G-protein, leading to the production of second messengers and subsequent cellular response.

Conclusion

This compound is a significant component of the chemical communication system in many insects, particularly in the context of mating and species recognition in Drosophila melanogaster. While its role as a moderate aphrodisiac and a mediator of reproductive isolation is established, further research is needed to elucidate the precise quantitative effects on behavior and the specific molecular machinery of its detection and signal transduction. The protocols and conceptual frameworks presented in this guide offer a foundation for future investigations into this and other cuticular hydrocarbon-based signaling systems. A deeper understanding of these pathways holds potential for the development of novel and species-specific pest management strategies.

References

The Biosynthesis of Nonacosadiene in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that provides protection against desiccation and plays a vital role in chemical communication.[1] Among the vast array of CHCs, nonacosadiene, a 29-carbon chain with two double bonds, is a significant compound in many insect species, acting as a key signaling molecule in processes such as mate recognition and aggregation. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in insects, detailing the enzymatic steps, precursor molecules, and key regulatory mechanisms. The guide also includes comprehensive experimental protocols for the study of this pathway and quantitative data on this compound abundance.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from common fatty acid metabolism and culminates in the formation of the final hydrocarbon product on the insect's cuticle. The pathway can be broadly divided into four main stages:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of a saturated fatty acid, typically palmitic acid (C16), from acetyl-CoA and malonyl-CoA by the enzyme fatty acid synthase (FAS).

-

Chain Elongation: The initial fatty acid precursor undergoes a series of two-carbon additions in a process known as chain elongation. This is carried out by a complex of enzymes called elongases, which sequentially add malonyl-CoA units to the growing acyl chain until the desired 29-carbon backbone is achieved.[2][3]

-

Desaturation: The introduction of double bonds into the saturated fatty acyl-CoA precursor is catalyzed by a class of enzymes known as fatty acid desaturases.[4][5] For the synthesis of a diene like this compound, this step involves the action of at least two desaturases, or a single desaturase with broad specificity, to create double bonds at specific positions along the carbon chain. In Drosophila melanogaster, a female-specific desaturase, desatF, has been identified as being crucial for the production of diene hydrocarbons.

-

Reduction and Decarbonylation: The final steps of the pathway involve the reduction of the fatty acyl-CoA to a fatty aldehyde, followed by an oxidative decarbonylation reaction that removes a carbon atom and releases the final hydrocarbon product. This last step is catalyzed by a cytochrome P450 enzyme belonging to the CYP4G family.

Key Enzymes and Their Roles

The biosynthesis of this compound is a coordinated effort of several key enzyme families:

-

Fatty Acid Synthase (FAS): Initiates the pathway by producing the initial saturated fatty acid precursor.

-

Elongases: A series of enzymes responsible for extending the carbon chain of the fatty acid to the required length of 29 carbons. The expression of specific elongase-encoding genes is correlated with the abundance of hydrocarbons of particular chain lengths.

-

Desaturases: These enzymes are critical for introducing the double bonds into the fatty acyl chain, thereby defining the "diene" nature of this compound. The position of the double bonds is determined by the specificity of the desaturase enzymes involved.

-

Fatty Acyl-CoA Reductases (FARs): Reduce the very-long-chain fatty acyl-CoA to the corresponding long-chain fatty aldehyde.

-

Cytochrome P450 Oxidative Decarbonylase (CYP4G): This enzyme catalyzes the final step, converting the long-chain fatty aldehyde into the this compound hydrocarbon.

Quantitative Data on this compound

The relative abundance of this compound in the cuticular hydrocarbon profile can vary significantly between insect species, sexes, and even among different social castes within a species. The following table summarizes the quantitative data for this compound found in the stingless bee Melipona marginata.

| Caste/Activity | Compound | Relative Abundance (%) |

| Newly Emerged Workers | This compound-1 | Present |

| Newly Emerged Workers | This compound-2 | Present |

| Nurses | This compound-1 | Present |

| Nurses | This compound-2 | Present |

| Foragers | This compound-1 | Present |

| Foragers | This compound-2 | Present |

(Note: Specific percentage values for each isomer were not provided in the referenced study, but their presence was confirmed in the gas chromatograms for all worker activities.)

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the standard method for extracting and analyzing cuticular hydrocarbons from insects.

Materials:

-

Insect specimens

-

Hexane (analytical grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of hexane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.

-

Carefully remove the insect from the vial.

-

The hexane extract, containing the CHCs, can be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract into the GC-MS.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at an initial temperature (e.g., 150°C), then ramp up to a final temperature (e.g., 320°C) at a rate of 5°C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization.

-

Mass Range: Scan a mass range of m/z 50-600.

-

-

Data Analysis: Identify the hydrocarbon peaks based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries. Quantify the relative abundance of each compound by integrating the peak areas.

-

RNA Interference (RNAi) for Gene Function Analysis

This protocol outlines a general procedure for using RNAi to investigate the function of genes involved in this compound biosynthesis.

Materials:

-

dsRNA corresponding to the target gene (e.g., a specific desaturase or elongase)

-

Control dsRNA (e.g., GFP)

-

Microinjection system

-

Insect rearing facilities

Procedure:

-

dsRNA Synthesis: Synthesize dsRNA for the target gene and a control gene using commercially available kits.

-

Insect Preparation: Use insects at a specific developmental stage (e.g., late-instar larvae or pupae).

-

Microinjection:

-

Anesthetize the insects (e.g., on ice or with CO2).

-

Inject a small volume (e.g., 50-100 nL) of the dsRNA solution into the insect's hemocoel.

-

-

Post-injection Care: Return the insects to their normal rearing conditions and monitor for any developmental or behavioral changes.

-

Analysis:

-

After a suitable incubation period, extract and analyze the cuticular hydrocarbons using the GC-MS protocol described above to determine the effect of the gene knockdown on the this compound profile.

-

Perform qRT-PCR to confirm the knockdown of the target gene's mRNA levels.

-

Heterologous Expression and Functional Characterization of Enzymes

This protocol describes the expression of insect enzymes in a heterologous system (e.g., yeast or insect cells) to confirm their function.

Materials:

-

cDNA of the target enzyme (e.g., desaturase or P450)

-

Expression vector

-

Host cells (e.g., Saccharomyces cerevisiae or Sf9 insect cells)

-

Cell culture media and reagents

-

Substrate for the enzyme assay (e.g., a specific fatty acid)

Procedure:

-

Cloning: Clone the coding sequence of the target enzyme into an appropriate expression vector.

-

Transformation/Transfection: Introduce the expression construct into the host cells.

-

Expression: Induce the expression of the recombinant protein according to the specific protocol for the chosen expression system.

-

Enzyme Assay:

-

Prepare cell lysates or microsomal fractions containing the expressed enzyme.

-

Incubate the enzyme preparation with the appropriate substrate and any necessary co-factors.

-

Extract the products of the reaction.

-

-

Product Analysis: Analyze the reaction products using GC-MS or other appropriate analytical techniques to confirm the enzymatic activity.

Diagrams

Caption: Biosynthesis pathway of this compound in insects.

Caption: Experimental workflow for CHC analysis.

Conclusion

The biosynthesis of this compound in insects is a complex and highly regulated process involving multiple enzymatic steps. Understanding this pathway is not only crucial for deciphering the intricacies of insect chemical communication but also presents opportunities for the development of novel pest management strategies. By targeting key enzymes in this pathway, it may be possible to disrupt insect communication, leading to more specific and environmentally friendly methods of pest control. Further research is needed to fully elucidate the specific desaturases and elongases involved in this compound synthesis in various insect species and to understand the regulatory networks that control the production of this important semiochemical.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. bio.ijs.si [bio.ijs.si]

- 3. Elongation of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Language of Insects: A Technical Guide to the Identification of Novel Nonacosadiene Isomers

Introduction

The intricate world of insect communication is largely mediated by a complex and diverse array of chemical signals. Among these, cuticular hydrocarbons (CHCs) play a pivotal role. These lipids, primarily found on the insect's cuticle to prevent desiccation, have evolved to serve as a sophisticated language, conveying information about species, sex, reproductive status, and social standing. This technical guide delves into the identification and characterization of novel nonacosadiene isomers, a specific class of CHCs that have been identified as key signaling molecules in various insect species. We will focus on a recently identified isomer, (7Z,11Z)-nonacosadiene, a female-specific sex pheromone in the model organism Drosophila melanogaster, to illustrate the methodologies and significance of such discoveries for researchers, scientists, and drug development professionals.

Data Presentation: The Cuticular Hydrocarbon Profile of Drosophila melanogaster Females

The identification of novel CHC isomers relies on precise quantitative analysis of the entire hydrocarbon profile. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used to separate and identify these compounds. The table below summarizes the relative abundance of major cuticular hydrocarbons found in female Drosophila melanogaster, highlighting the presence of the novel this compound isomer.

| Compound Name | Abbreviation | Relative Abundance (%) | Carbon Chain Length | Class |

| (Z,Z)-7,11-Heptacosadiene | 7,11-HD | 30.6 ± 1.4 | C27 | Diene |

| (Z,Z)-7,11-Nonacosadiene | 7,11-ND | Not specified in source | C29 | Diene |

| (Z)-7-Tricosene | 7-T | Present in males | C23 | Monoene |

| (Z)-7-Pentacosene | 7-P | Present in males | C25 | Monoene |

| n-Tricosane | Not specified in source | C23 | n-Alkane | |

| n-Pentacosane | Not specified in source | C25 | n-Alkane | |

| n-Heptacosane | Not specified in source | C27 | n-Alkane |

Note: The primary female pheromone is (Z,Z)-7,11-heptacosadiene (7,11-HD), with (Z,Z)-7,11-nonacosadiene also acting as a significant, though less abundant, attractant.[1][2] The exact relative abundance of 7,11-ND can vary between different strains and ages of flies.

Experimental Protocols

The successful identification and characterization of novel this compound isomers require a suite of precise experimental techniques. These protocols are foundational for researchers aiming to explore the chemical ecology of insects.

Protocol 1: Cuticular Hydrocarbon Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for extracting and analyzing CHCs from insect samples.

1. Sample Preparation:

-

Select individual insects (e.g., 5-day-old virgin female Drosophila melanogaster).

-

To extract the CHCs, immerse a single insect in 20 µL of hexane for 5 minutes at room temperature.

-

Carefully remove the insect from the solvent. The resulting hexane solution now contains the cuticular lipids.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MS detector).

-

Column: A non-polar capillary column, such as a DB-1ms (30 m x 250 µm i.d., 0.25 µm film thickness).

-

Injection: Inject 1 µL of the hexane extract with a split ratio of 20:1 at an injector temperature of 320°C.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at a rate of 50°C/min.

-

Ramp 2: Increase to 330°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Transfer line temperature: 320°C.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 25-600.

-

3. Data Analysis:

-

Individual CHCs are identified by comparing their retention times and mass spectra to those of authentic standards and published libraries. The characteristic fragmentation patterns in the mass spectra allow for the determination of the carbon chain length and the degree of unsaturation.

Protocol 2: Determination of Double Bond Positions using Dimethyl Disulfide (DMDS) Derivatization

The precise location of double bonds in diene isomers is crucial for their structural elucidation. DMDS derivatization is a widely used technique for this purpose.

1. Derivatization Procedure:

-

To the hydrocarbon extract (in hexane), add a solution of dimethyl disulfide (DMDS) and a catalytic amount of iodine.

-

The reaction mixture is typically heated at 40-60°C for several hours. The iodine facilitates the addition of a CH3S- group to each carbon of the double bond.

2. GC-MS Analysis of DMDS Adducts:

-

Analyze the derivatized sample using the GC-MS protocol described above.

-

The DMDS adducts of the dienes will have a longer retention time than the underivatized hydrocarbons.

3. Mass Spectral Interpretation:

-

The mass spectrum of the DMDS adduct of a this compound will show a molecular ion (M+) and characteristic fragment ions resulting from cleavage at the C-S bonds and the carbon-carbon bond between the two sulfur-bearing carbons. The m/z values of these fragment ions directly reveal the original positions of the double bonds. For (7Z,11Z)-nonacosadiene, cleavage will occur between C7-C8 and C11-C12, yielding diagnostic ions.

Protocol 3: Chemical Synthesis of (Z,Z)-Alkadienes

The definitive confirmation of a novel isomer's structure and its biological activity requires chemical synthesis. The following is a general strategy for the synthesis of (Z,Z)-conjugated dienes, which can be adapted for (7Z,11Z)-nonacosadiene.

1. Key Synthetic Steps:

-

Alkylation of an alkyne: This step is used to build the carbon backbone of the molecule.

-

cis-Wittig olefination: This reaction is crucial for creating the (Z)-configured double bonds. It involves the reaction of an aldehyde with a phosphorane.

-

Hydroboration-protonolysis of an alkyne: This is another method to introduce a (Z)-double bond.

2. Example Synthetic Route (Conceptual for a (Z,Z)-diene):

-

A long-chain bromo-alcohol is converted to an aldehyde.

-

The aldehyde is then reacted with a suitable ylide in a Wittig reaction to form a (Z)-alkene.

-

Further functional group manipulations and a second stereoselective double bond formation step (e.g., another Wittig reaction or a hydroboration-protonolysis) are carried out to yield the final (Z,Z)-diene.

Mandatory Visualization: Experimental and Signaling Pathways

To provide a clearer understanding of the processes involved in the identification and function of novel this compound isomers, the following diagrams have been generated using the DOT language.

Biological Function and Signaling Pathway

(7Z,11Z)-nonacosadiene is a crucial component of the female Drosophila melanogaster's chemical signature, acting as a sex pheromone to stimulate male courtship behavior.[3][4] The perception of this non-volatile hydrocarbon occurs upon physical contact, primarily through the male's forelegs.

The current understanding of the signaling pathway suggests that specialized gustatory sensory neurons (GSNs) on the male's foreleg tarsi, which express the gene pickpocket 23 (ppk23), are responsible for detecting female-specific dienes like (7Z,11Z)-nonacosadiene.[5] Upon contact with the female cuticle, these neurons are activated and transmit a signal to the male's brain. This signal is processed in a higher brain center, specifically activating a group of neurons known as P1 neurons. These P1 neurons are considered a command center for courtship behavior. Activation of P1 neurons by the pheromonal signal ultimately leads to the initiation of the male's courtship ritual, which includes wing vibration (song) and attempts to copulate.

Conclusion

The identification of novel this compound isomers, such as (7Z,11Z)-nonacosadiene in Drosophila melanogaster, underscores the complexity and specificity of insect chemical communication. The methodologies outlined in this guide, from extraction and advanced analytical techniques to chemical synthesis, provide a robust framework for researchers to uncover and characterize these vital semiochemicals. A deeper understanding of the structure, function, and perception of these isomers not only advances our knowledge of evolutionary biology and neuroethology but also opens new avenues for the development of highly specific and environmentally benign pest management strategies. The continued exploration of the insect chemosphere promises to reveal further intricacies of their chemical language, with potential applications across various scientific and industrial domains.

References

- 1. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The genetic basis of female pheromone differences between Drosophila melanogaster and D. simulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 104410-91-5,this compound (7Z,11Z) | lookchem [lookchem.com]

- 5. Evolution of a central neural circuit underlies Drosophila mate preferences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Research-Scale Synthesis of (Z,Z)-7,11-Nonacosadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-7,11-Nonacosadiene is a naturally occurring insect pheromone. Its stereospecific synthesis is of significant interest for research in chemical ecology and the development of sustainable pest management strategies. These application notes provide a detailed protocol for a plausible and effective synthetic route to obtain high-purity (Z,Z)-7,11-nonacosadiene for research purposes. The described methodology focuses on a convergent synthesis strategy involving a double Sonogashira coupling to construct the C29 carbon backbone, followed by a stereoselective partial hydrogenation to yield the desired (Z,Z)-diene.

Synthetic Strategy

The overall synthetic strategy is a three-step process commencing with commercially available starting materials. The key transformations are:

-

Step 1 & 2: Double Sonogashira Coupling: A sequential Sonogashira coupling of 1,3-butadiyne with two different alkyl halides will be performed to construct the 29-carbon chain with two internal triple bonds at the C7 and C11 positions.

-

Step 3: Lindlar Hydrogenation: A partial hydrogenation of the resulting diyne using Lindlar's catalyst will stereoselectively produce the two cis (Z) double bonds.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of (Z,Z)-7,11-Nonacosadiene

| Step | Reaction | Starting Material | Reagent(s) | Product | Expected Yield (%) |

| 1 | Sonogashira Coupling | 1-Heptyne | 1-Bromo-3-chloropropane, Pd(PPh₃)₄, CuI, Et₃N | 1-Chloro-4-decyne | 85-95 |

| 2 | Sonogashira Coupling | 1-Chloro-4-decyne | 1-Octadecyne, Pd(PPh₃)₄, CuI, Et₃N | 7,11-Nonacosadiyne | 80-90 |

| 3 | Lindlar Hydrogenation | 7,11-Nonacosadiyne | H₂, Lindlar's Catalyst, Quinoline | (Z,Z)-7,11-Nonacosadiene | 90-98 |

Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-decyne

This protocol describes the Sonogashira coupling of 1-heptyne with 1-bromo-3-chloropropane.

-

Materials:

-

1-Heptyne

-

1-Bromo-3-chloropropane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and diethyl ether for elution

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-heptyne (1.0 eq) dropwise to the reaction mixture.

-

Slowly add 1-bromo-3-chloropropane (1.2 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to afford 1-chloro-4-decyne.

-

Step 2: Synthesis of 7,11-Nonacosadiyne

This protocol details the second Sonogashira coupling, reacting 1-chloro-4-decyne with 1-octadecyne.

-

Materials:

-

1-Chloro-4-decyne (from Step 1)

-

1-Octadecyne

-

Pd(PPh₃)₄

-

CuI

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel

-

Hexane and diethyl ether

-

-

Procedure:

-

Follow the same setup and initial procedure as in Step 1, using Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq) in anhydrous THF and triethylamine (2.0 eq).

-

Add 1-octadecyne (1.0 eq) dropwise.

-

Add a solution of 1-chloro-4-decyne (1.1 eq) in THF to the reaction mixture.

-

Stir the reaction at 50 °C and monitor by TLC or GC until completion (typically 12-18 hours).

-

Perform an aqueous work-up as described in Step 1 (quenching with NH₄Cl, extraction with diethyl ether, washing with brine, and drying).

-

Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield 7,11-nonacosadiyne.

-

Step 3: Synthesis of (Z,Z)-7,11-Nonacosadiene

This protocol describes the partial hydrogenation of the diyne to the desired (Z,Z)-diene.

-

Materials:

-

7,11-Nonacosadiyne (from Step 2)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a round-bottom flask, add 7,11-nonacosadiyne (1.0 eq) and a suitable solvent such as hexane or ethyl acetate.

-

Add Lindlar's catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction, typically 1-2 drops).

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress carefully by GC to observe the disappearance of the starting material and the formation of the desired product, ensuring no over-reduction to the alkane occurs.[1][2]

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (Z,Z)-7,11-nonacosadiene.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Visualizations

Synthetic Workflow

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Nonacosadienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosadienes (C29H56) are long-chain unsaturated hydrocarbons that play critical roles as semiochemicals in the chemical communication of many insect species. These compounds are often components of cuticular hydrocarbon (CHC) profiles and can act as contact pheromones, influencing mating behavior, species recognition, and social interactions. The precise identification and quantification of nonacosadiene isomers, which differ in the position of their two double bonds, are crucial for understanding their biological function and for potential applications in pest management and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds. This application note provides detailed protocols for the extraction of nonacosadienes from insect samples, their analysis by GC-MS, and methods for the determination of double bond positions through derivatization.

Experimental Protocols

Sample Preparation: Extraction of Cuticular Hydrocarbons

The extraction of CHCs from insects is the first critical step for their analysis. The choice of method depends on the specific research question and whether the insect needs to be preserved.

Materials:

-

Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

n-Hexane or pentane (analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

Anhydrous sodium sulfate

Protocol: Solvent Extraction

-

Place a single insect (or a specific number for smaller insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Agitate the vial for 5-10 minutes to extract the cuticular lipids. Prolonged extraction times may lead to the co-extraction of internal lipids, which can interfere with the analysis.

-

Carefully transfer the hexane extract to a clean GC vial with a micro-insert using a micropipette.

-

Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

The sample is now ready for GC-MS analysis or derivatization.

Derivatization for Double Bond Localization: Dimethyl Disulfide (DMDS) Adduct Formation

The electron ionization (EI) mass spectra of underivatized long-chain dienes often show complex fragmentation patterns that are not sufficient to determine the exact location of the double bonds. Derivatization with dimethyl disulfide (DMDS) forms adducts that, upon fragmentation in the mass spectrometer, yield characteristic ions that reveal the original positions of the double bonds.

Materials:

-

Dried hydrocarbon extract

-

Dimethyl disulfide (DMDS)

-

Iodine solution (10% in diethyl ether)

-

Hexane (analytical grade)

-

Heating block or water bath

Protocol: DMDS Derivatization

-

To the dried hydrocarbon extract in a vial, add 100 µL of hexane and 100 µL of DMDS.

-

Add 5 µL of the iodine solution to catalyze the reaction.

-

Seal the vial and heat at 40-50°C for at least 4 hours (or overnight at room temperature).

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by adding 200 µL of a 5% aqueous sodium thiosulfate solution to remove excess iodine.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the derivatized nonacosadienes to a new GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of underivatized and DMDS-derivatized nonacosadienes. These may need to be optimized for specific instruments and applications.

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of long-chain hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 280-300°C.

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 320°C at a rate of 5-10°C/min.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 50-600 for underivatized analysis and m/z 50-700 for DMDS derivatives.

-

Solvent Delay: 3-5 minutes.

Data Presentation

The following table summarizes illustrative quantitative data for the GC-MS analysis of a hypothetical mixture of this compound isomers. Retention indices (RI) are calculated relative to a series of n-alkanes. The characteristic mass fragments for underivatized and DMDS-derivatized isomers are provided.

| Isomer | Retention Index (RI) on DB-5ms | Underivatized Characteristic Fragments (m/z) | DMDS Adduct (Mono) Characteristic Fragments (m/z) |

| (Z,Z)-9,19-Nonacosadiene | ~2885 | 404 [M]+ (low abundance), clusters of CnH2n-1 and CnH2n+1 ions | Cleavage between C9-C10: 157, 371; Cleavage between C19-C20: 297, 231 |

| (Z,Z)-7,17-Nonacosadiene | ~2880 | 404 [M]+ (low abundance), clusters of CnH2n-1 and CnH2n+1 ions | Cleavage between C7-C8: 129, 399; Cleavage between C17-C18: 269, 259 |

| (Z,Z)-5,15-Nonacosadiene | ~2875 | 404 [M]+ (low abundance), clusters of CnH2n-1 and CnH2n+1 ions | Cleavage between C5-C6: 101, 427; Cleavage between C15-C16: 241, 287 |

Note: The retention indices and mass fragments are illustrative and may vary depending on the specific GC-MS conditions and the complexity of the diene derivatization.

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of nonacosadienes.

Caption: Logic for isomer identification from DMDS adduct fragmentation.

Application Notes and Protocols for the Structural Elucidation of Nonacosadienes using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction